Home > Products > Screening Compounds P17770 > Thalidomide-C7-OH
Thalidomide-C7-OH -

Thalidomide-C7-OH

Catalog Number: EVT-14901305
CAS Number:
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-C7-OH, also known as Thalidomide-5'-C7-OH, is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its severe teratogenic effects. Originally developed as a sedative and later prescribed for morning sickness in pregnant women, thalidomide was withdrawn from the market after it was linked to birth defects. Despite its controversial history, thalidomide has been repurposed for various medical applications, particularly in treating certain cancers and inflammatory diseases. Thalidomide-C7-OH represents a structural modification aimed at enhancing its therapeutic properties while potentially reducing adverse effects.

Source

Thalidomide was first synthesized in Germany in the late 1950s by Chemie Grünenthal. The compound has since been the focus of extensive research due to its complex pharmacological profile, leading to the development of various analogs, including Thalidomide-C7-OH. This specific derivative has been investigated for its enhanced biological activity and therapeutic potential.

Classification

Thalidomide-C7-OH falls under the category of pharmaceutical compounds known as immunomodulators. It is classified as a derivative of isoindole and belongs to the larger class of compounds known as phthalimides. Its chemical structure incorporates a hydroxyl group at the C7 position, which is significant for its biological activity.

Synthesis Analysis

Methods

The synthesis of Thalidomide-C7-OH typically involves multiple steps starting from phthalic anhydride and glutamic acid, similar to the synthesis of thalidomide itself. The initial step involves the formation of N-phthaloyl-DL-glutamic acid through a condensation reaction. This intermediate is then cyclized to yield thalidomide, which can be further modified to produce Thalidomide-C7-OH.

Technical Details

  1. Formation of N-Phthaloyl-DL-glutamic Acid:
    • React phthalic anhydride with glutamic acid in the presence of a suitable solvent (e.g., pyridine) at elevated temperatures.
    • This reaction typically yields N-phthaloyl-DL-glutamic acid.
  2. Cyclization:
    • Heat the N-phthaloyl-DL-glutamic acid with urea or similar reagents at high temperatures (around 170-180°C) to facilitate cyclization.
    • The product is then purified through recrystallization or chromatography techniques.
  3. Hydroxylation:
    • Introduce a hydroxyl group at the C7 position through selective hydroxylation reactions using reagents such as boron tribromide or other hydroxylating agents.
Molecular Structure Analysis

Structure

Thalidomide-C7-OH has a complex molecular structure characterized by its isoindole core and additional functional groups. The molecular formula is C20H24N2O5C_{20}H_{24}N_{2}O_{5}, with a molecular weight of approximately 372.4 g/mol.

Structural Data

  • IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-5-(7-hydroxyheptyl)isoindole-1,3-dione
  • InChI Key: HNOCSDWAFFOVEO-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCCO

The structure contains multiple functional groups that contribute to its biological activity, including carbonyls and hydroxyls .

Chemical Reactions Analysis

Reactions

Thalidomide-C7-OH can undergo several types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions, particularly at carbonyl groups.
  • Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Various nucleophiles for substitution reactions.

The products formed depend on specific conditions and reagents used during these reactions .

Mechanism of Action

Thalidomide-C7-OH exerts its pharmacological effects primarily through modulation of immune responses. It acts by binding to cereblon, a substrate recognition receptor within the Cullin 4 RING E3 ubiquitin ligase complex. This interaction leads to the recruitment and degradation of specific target proteins involved in inflammatory processes and angiogenesis.

Process and Data

Research indicates that Thalidomide-C7-OH may enhance anti-inflammatory responses while inhibiting tumor growth through its immunomodulatory effects. Its mechanism involves altering cytokine production and promoting apoptosis in certain cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 275°C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis under acidic or basic conditions.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly used to analyze purity and structural integrity .

Applications

Thalidomide-C7-OH has several scientific uses:

  • Chemistry: Used as a model compound to study structural modifications on biological activity.
  • Biology: Investigates molecular mechanisms underlying immunosuppressive effects.
  • Medicine: Explored for therapeutic applications in treating cancers (e.g., multiple myeloma) and inflammatory disorders (e.g., leprosy).
  • Industry: Utilized in developing new pharmaceuticals with improved efficacy profiles .
Historical Context & Repurposing in Molecular Therapeutics

Evolution from Teratogenic Agent to Targeted Protein Degradation Tool

Thalidomide's journey represents one of pharmaceutical history's most dramatic transformations—from a withdrawn teratogen to a pioneering therapeutic agent. Initially marketed in the 1950s as a sedative and antiemetic for morning sickness, its widespread use led to catastrophic birth defects in over 10,000 infants worldwide, characterized primarily by limb malformations (phocomelia) and internal organ damage [1] [3]. This tragedy prompted global drug regulation reforms but paradoxically laid the foundation for modern targeted protein degradation therapeutics.

The drug's resurrection began in 1965 when Israeli physician Jacob Sheskin discovered thalidomide's efficacy against erythema nodosum leprosum (ENL), an inflammatory complication of leprosy [3] [6]. Subsequent research revealed multiple biological activities:

  • Anti-angiogenic properties: D'Amato et al. (1994) demonstrated thalidomide inhibited bFGF-induced neovascularization in rabbit cornea models, suggesting a mechanism for its teratogenicity via fetal blood vessel suppression [3].
  • Immunomodulatory effects: Thalidomide selectively inhibited TNF-α production in monocytes while co-stimulating T-cells, explaining its efficacy in inflammatory conditions [6] [8].
  • Anti-myeloma activity: Landmark 1999 trials showed response rates exceeding 30% in refractory multiple myeloma patients [3].

The pivotal breakthrough came in 2010 when Ito et al. identified cereblon (CRBN) as thalidomide's primary molecular target using affinity purification with ferrite glycidyl methacrylate (FG) beads [2] [6]. CRBN functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex (Cullin 4-RING E3 ubiquitin ligase with CRBN). Structural studies revealed that thalidomide enantioselectively binds a hydrophobic pocket in CRBN's C-terminal domain, with the (S)-enantiomer exhibiting higher teratogenic potency [4] [9]. This binding reprograms the E3 ligase to ubiquitinate neosubstrates:

  • Ikaros (IKZF1) and Aiolos (IKZF3): Degradation in multiple myeloma mediates therapeutic effects [8] [9]
  • MEIS2: Homeobox transcription factor implicated in limb development; competitive displacement may explain teratogenicity [9]

Table 1: Key Milestones in Thalidomide's Molecular Characterization

YearDiscoverySignificanceSource
1994Anti-angiogenic activityProposed mechanism for teratogenic effectsD'Amato et al.
2010CRBN identificationPrimary target discoveryIto et al.
2014CRBN-thalidomide crystal structureMechanistic basis for neosubstrate recruitmentFischer et al.
2014IKZF1/IKZF3 degradationExplained anti-myeloma activityKronke et al.

This mechanistic understanding transformed thalidomide from a therapeutic agent into a foundational chemical tool for targeted protein degradation. The drug's ability to "hijack" CRL4CRBN established the principle that small molecules could redirect E3 ligases toward non-native substrates—a concept now driving PROTAC (Proteolysis-Targeting Chimera) development [2] [6].

Thalidomide Derivatives in Modern E3 Ubiquitin Ligase Recruitment Strategies

The elucidation of thalidomide's mechanism catalyzed rational development of derivatives with enhanced specificity and reduced off-target effects. These immunomodulatory imide drugs (IMiDs) share a conserved glutarimide ring critical for CRBN binding but feature modified phthalimide regions that dictate neosubstrate specificity:

Properties

Product Name

Thalidomide-C7-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(7-hydroxyheptyl)isoindole-1,3-dione

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H24N2O5/c23-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)22(19(14)26)15-10-11-16(24)21-18(15)25/h6,8-9,15,23H,1-5,7,10-12H2,(H,21,24,25)

InChI Key

QBGNRFLNHUVEPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.